

solubility and stability of 4-Bromomethyl-1,2-dinitrobenzene in organic solvents

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Compound of Interest

Compound Name: 4-Bromomethyl-1,2-dinitrobenzene

Cat. No.: B188514

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An In-depth Technical Guide on the Solubility and Stability of **4-Bromomethyl-1,2-dinitrobenzene** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed data specifically detailing the solubility and stability of **4-Bromomethyl-1,2-dinitrobenzene** in a comprehensive range of organic solvents is limited. This guide, therefore, synthesizes information from studies on structurally similar compounds and outlines established methodologies for determining these critical parameters. The presented data tables are illustrative and based on typical behaviors of related nitroaromatic and brominated organic molecules.

Introduction

4-Bromomethyl-1,2-dinitrobenzene is a nitroaromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmacologically active molecules. A thorough understanding of its solubility and stability in various organic solvents is paramount for its effective use in research and development, particularly in areas such as reaction chemistry, formulation development, and purification processes. This document provides a technical overview of the anticipated solubility and stability characteristics of **4-Bromomethyl-1,2-dinitrobenzene**, alongside detailed experimental protocols for their determination.

Physicochemical Properties

Before delving into solubility and stability, a summary of the key physicochemical properties of **4-Bromomethyl-1,2-dinitrobenzene** is essential.

Property	Value	Source
Molecular Formula	C ₆ H ₃ BrN ₂ O ₄	[1]
Molecular Weight	247.00 g/mol	[1]
Appearance	Expected to be a solid, likely pale yellow crystalline, similar to related dinitrobenzene compounds.	Inferred from[2]
Melting Point	Not readily available.	
pKa	Not readily available.	

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability and processability. Preformulation solubility studies are crucial for identifying suitable solvent systems for synthesis, purification, and formulation.[3] The solubility of **4-Bromomethyl-1,2-dinitrobenzene** is expected to vary significantly across different organic solvents due to factors like polarity, hydrogen bonding capacity, and the specific functional groups in the solvent molecule.

Anticipated Solubility in Common Organic Solvents

Based on the behavior of similar aromatic compounds, a qualitative and estimated quantitative solubility profile is presented below. It is anticipated that the solubility will increase with temperature.[4]

Table 1: Estimated Solubility of **4-Bromomethyl-1,2-dinitrobenzene** in Selected Organic Solvents at 25°C

Solvent	Polarity Index	Anticipated Solubility Category	Estimated Solubility Range (mg/mL)
Acetone	5.1	Soluble	50 - 100
Acetonitrile	5.8	Soluble	30 - 70
Dichloromethane (DCM)	3.1	Freely Soluble	> 100
Dimethylformamide (DMF)	6.4	Freely Soluble	> 100
Dimethyl Sulfoxide (DMSO)	7.2	Freely Soluble	> 100
Ethanol	4.3	Sparingly Soluble	5 - 15
Ethyl Acetate	4.4	Soluble	40 - 80
Hexane	0.1	Insoluble	< 0.1
Isopropanol	3.9	Slightly Soluble	1 - 10
Methanol	5.1	Sparingly Soluble	8 - 20
Tetrahydrofuran (THF)	4.0	Freely Soluble	> 100
Toluene	2.4	Slightly Soluble	2 - 12

Note: These values are estimations based on the properties of structurally related compounds and should be confirmed by experimental analysis.

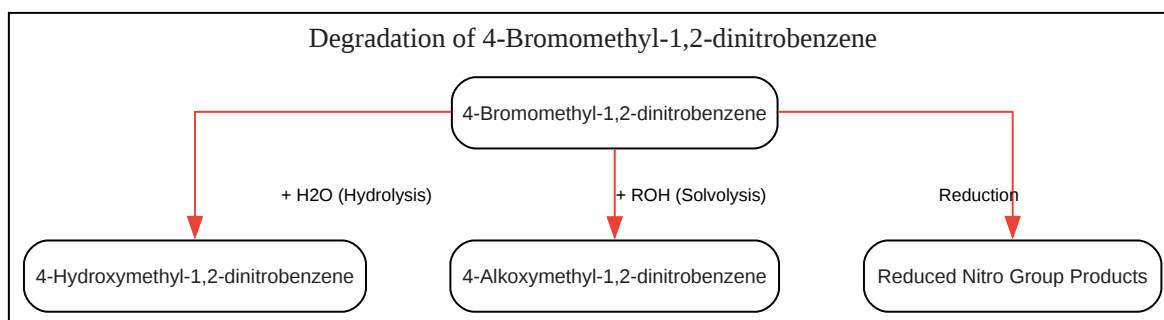
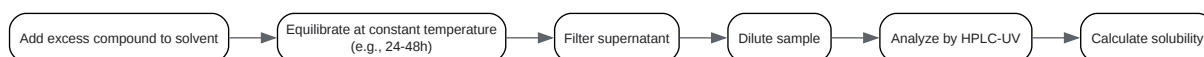
Experimental Protocol for Solubility Determination

A standard isothermal saturation method can be employed to determine the equilibrium solubility of **4-Bromomethyl-1,2-dinitrobenzene** in various organic solvents.[\[4\]](#)

Methodology:

- Preparation: Add an excess amount of **4-Bromomethyl-1,2-dinitrobenzene** to a known volume of the selected organic solvent in a sealed vial.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.[5]
- Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solids.
- Analysis: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of **4-Bromomethyl-1,2-dinitrobenzene** using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Quantification: Calculate the solubility based on the measured concentration and the dilution factor.

Diagram 1: Experimental Workflow for Solubility Determination



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